Ionization Rate Constants: Benzoate vs. Acetate
In 90:10 (v/v) acetonitrile/water at 25 °C, trityl benzoate (TrOBz) exhibits an ionization rate constant (kion) of 5.34 × 10⁻⁵ s⁻¹, compared to 1.47 × 10⁻⁵ s⁻¹ for trityl acetate (TrOAc) [1]. The benzoate ester therefore undergoes the rate‑determining alkyl–oxygen cleavage 3.6‑fold faster than the acetate under identical conditions [1].
| Evidence Dimension | Ionization rate constant (kion) for trityl ester hydrolysis |
|---|---|
| Target Compound Data | kion = 5.34 × 10⁻⁵ s⁻¹ (TrOBz) in 90AN10W |
| Comparator Or Baseline | Trityl acetate (TrOAc): kion = 1.47 × 10⁻⁵ s⁻¹ in 90AN10W |
| Quantified Difference | 3.6-fold faster (ratio 5.34/1.47) |
| Conditions | 90:10 (v/v) acetonitrile/water, 25 °C; conductimetric determination [1] |
Why This Matters
Procurement of the benzoate ester over the acetate delivers a quantifiable kinetic advantage in acidic deprotection steps, enabling faster reaction turnover in solid‑phase synthesis without altering the protecting group scaffold.
- [1] Horn, M.; Mayr, H. Stabilities of Trityl‑Protected Substrates: The Wide Mechanistic Spectrum of Trityl Ester Hydrolyses. Chem. Eur. J. 2010, 16, 7469–7477. DOI: 10.1002/chem.200902669. View Source
